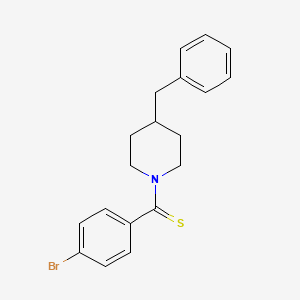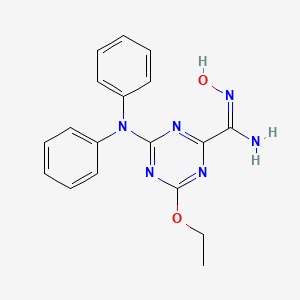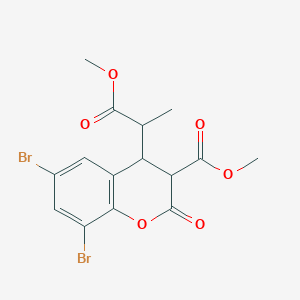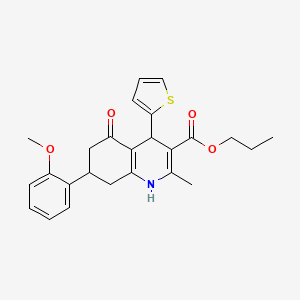
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C13H16O3 It is characterized by a phenol group attached to a 5,5-dimethyl-1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol typically involves the reaction of phenol with 5,5-dimethyl-1,3-dioxane-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its reactivity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzyl alcohol
Uniqueness
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol is unique due to the presence of both a phenol group and a dioxane ring, which confer distinct chemical and physical properties
Properties
CAS No. |
61683-81-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-14-11(15-8-12)9-3-5-10(13)6-4-9/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
OWZIEIAHHJTZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)

![Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)



![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11081716.png)
![(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B11081719.png)

![2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11081729.png)
![N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11081737.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11081749.png)
![Bis[2-(5-acetyl-3-m-chlorophenyl-1,3,4-thiadi-azol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081751.png)
![(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide](/img/structure/B11081762.png)
